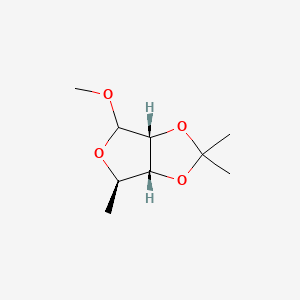

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (M5DRI) is a novel and promising synthetic compound that has recently been developed to potentially be used in a variety of biochemical and physiological applications. M5DRI is a simple sugar derivative that has been designed to possess both a hydrophobic and a hydrophilic region, making it an ideal candidate for the study of various biological functions. Its unique structure and properties make it an attractive and versatile molecule for research and development.

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

Summary of the Application

“Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside” is used in the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside)-5-yl)ammonium salts .

Methods of Application

To determine the effect of the nucleophile type and outgoing group on the quaternization reaction, selected aliphatic and heterocyclic aromatic amines reacted with: methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-triflyl-beta-D-ribofuranoside .

Results or Outcomes

High-resolution 1H- and 13C-NMR spectral data for all new compounds were recorded. Additionally, the single-crystal X-ray diffraction analysis for methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside and selected in silico interaction models are reported .

Application in Biomedical Research

Summary of the Application

“Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside” is a synthetic compound extensively applied within the biomedical industry, mainly used for studying cancer . Furthermore, its utility extends towards the research of afflictions like leukemia and lung cancer .

Methods of Application

The specific methods of application in biomedical research are not detailed in the sources. However, it’s likely that this compound is used in laboratory settings, possibly in cell cultures or animal models, to study its effects on cancer cells.

Results or Outcomes

The specific results or outcomes of these studies are not detailed in the sources. However, the compound’s utility in studying cancer suggests that it may have shown some promise in inhibiting cancer cell growth or proliferation.

Application in Virology

Summary of the Application

“Methyl 5-deoxy-2,3-O-isopropylidene-α-D-ribofuranoside” is a pharmaceutically active compound, aiding in studying viral infections instigated by DNA and RNA viruses .

Methods of Application

The specific methods of application in virology are not detailed in the sources. However, it’s likely that this compound is used in laboratory settings, possibly in cell cultures or animal models, to study its effects on viral replication and attachment to host cells.

Results or Outcomes

Its unique characteristics reside in its ability to impede viral replication and hinder viral attachment to host cells .

Application in Pharmacology

Summary of the Application

“Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside” is an impurity of Capecitabine , which is an antineoplastic agent. Capecitabine is a prodrug of Doxifluridine .

Methods of Application

The specific methods of application in pharmacology are not detailed in the sources. However, it’s likely that this compound is used in laboratory settings, possibly in cell cultures or animal models, to study its effects on cancer cells.

Results or Outcomes

Application in Chemical Synthesis

Summary of the Application

“Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside” is used in the synthesis of various chemical compounds . It is a key ingredient in the production of certain types of sulfonates .

Methods of Application

The compound is used in reactions with selected aliphatic and heterocyclic aromatic amines . These reactions are performed on a micro scale .

Results or Outcomes

High-resolution 1H- and 13C-NMR spectral data for all new compounds were recorded . Additionally, the single-crystal X-ray diffraction analysis for methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside and selected in silico interaction models are reported .

Eigenschaften

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)